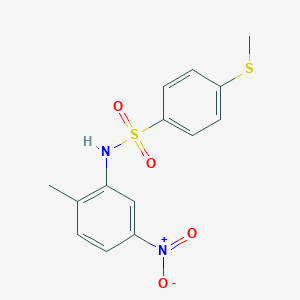![molecular formula C17H25NO2 B5037548 4-[2-(4-isobutylphenyl)propanoyl]morpholine CAS No. 110467-68-0](/img/structure/B5037548.png)
4-[2-(4-isobutylphenyl)propanoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[2-(4-isobutylphenyl)propanoyl]morpholine” is a chemical compound with the molecular formula C17H25NO2 . It has an average mass of 275.386 Da and a monoisotopic mass of 275.188538 Da .
Synthesis Analysis
The synthesis of “4-[2-(4-isobutylphenyl)propanoyl]morpholine” involves several steps. The process starts with 2-(4-isobutylphenyl)propionic acid hydrazide . The compound is then reacted with intermediate 6a and 6b in the presence of . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “4-[2-(4-isobutylphenyl)propanoyl]morpholine” is complex. It includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to a propanoyl group, which in turn is attached to a 4-isobutylphenyl group .Physical And Chemical Properties Analysis
“4-[2-(4-isobutylphenyl)propanoyl]morpholine” has a density of 1.0±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 68.3±3.0 kJ/mol, and it has a flash point of 212.8±28.7 °C . The compound has a molar refractivity of 80.7±0.3 cm3, and it has three hydrogen bond acceptors and zero hydrogen bond donors .properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)12-15-4-6-16(7-5-15)14(3)17(19)18-8-10-20-11-9-18/h4-7,13-14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVMDVRIIAHPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385998 |
Source


|
| Record name | ST088007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(p-Isobutylphenyl)propionyl)morpholine | |
CAS RN |
110467-68-0 |
Source


|
| Record name | ST088007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B5037479.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)

![4-[2-fluoro-5-(4-morpholinylcarbonyl)-4-nitrophenyl]morpholine](/img/structure/B5037494.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5037495.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)
![1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5037521.png)
![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5037539.png)
![(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5037540.png)
![(4-methoxy-3-biphenylyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5037555.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-bromophenyl acetate](/img/structure/B5037566.png)